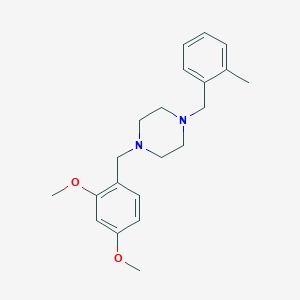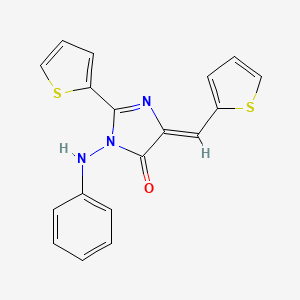![molecular formula C26H25N3O5 B3896173 N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3896173.png)
N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide
Overview
Description
N-{1-[(cyclohexylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide, commonly referred to as CAFVB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAFVB is a derivative of vinblastine, a natural alkaloid that is commonly used in chemotherapy. The unique structure of CAFVB has led to its investigation as a potential treatment for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of CAFVB is not fully understood, but it is believed to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in cell division and transport. By inhibiting microtubule formation, CAFVB can disrupt the growth and division of cancer cells, leading to their death. Additionally, CAFVB has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CAFVB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, CAFVB has been shown to have anti-inflammatory effects and can reduce oxidative stress. Additionally, CAFVB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
CAFVB has several advantages for use in laboratory experiments. Its unique structure and potential therapeutic applications make it an interesting and promising compound for investigation. Additionally, the synthesis of CAFVB is well-documented, making it relatively easy to obtain for research purposes. However, there are also limitations to the use of CAFVB in laboratory experiments. The complex synthesis process and the potential toxicity of the compound may make it difficult or dangerous to work with in certain settings.
Future Directions
There are several future directions for research on CAFVB. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of CAFVB and its potential therapeutic applications. Future research may also explore the use of CAFVB in combination with other drugs or therapies for enhanced efficacy. Overall, the potential of CAFVB as a therapeutic agent makes it an important area of research for the future.
Scientific Research Applications
CAFVB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that CAFVB has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CAFVB has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c30-25(18-8-3-1-4-9-18)28-23(26(31)27-20-11-5-2-6-12-20)17-22-14-15-24(34-22)19-10-7-13-21(16-19)29(32)33/h1,3-4,7-10,13-17,20H,2,5-6,11-12H2,(H,27,31)(H,28,30)/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAOYTSVEBMRJP-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3896119.png)
![3-{3-(4-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896121.png)
![7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3896128.png)
![N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3896131.png)
![5-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3896146.png)

![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3896153.png)
![5-(2,6-dichlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896158.png)

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896181.png)
![N-benzyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3896184.png)

![methyl 5-(2-chlorophenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3896192.png)